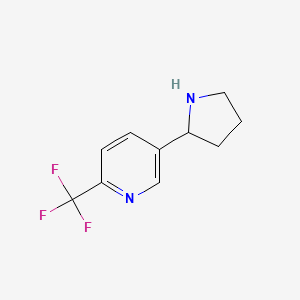

5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C10H11F3N2 |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

5-pyrrolidin-2-yl-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)9-4-3-7(6-15-9)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2 |

InChI Key |

KYYMZHCOPNZONI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CN=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 2-position of pyridine can be introduced by:

- Halogen exchange fluorination of chlorinated intermediates: For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated to a trichloromethyl intermediate, then subjected to vapor-phase fluorination to yield 2-(trifluoromethyl)pyridine derivatives.

- Use of trifluoromethyl copper or other trifluoromethylating reagents: These reagents can substitute halogen atoms on bromo- or iodo-pyridines at the 2-position to install the trifluoromethyl group.

- Cyclocondensation with trifluoromethyl-containing building blocks: Such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride, allowing ring construction with the trifluoromethyl group already incorporated.

Installation of the Pyrrolidin-2-yl Substituent at the 5-Position

The pyrrolidin-2-yl group is typically introduced via:

- Nucleophilic substitution or amination reactions: Starting from a 5-halopyridine bearing the trifluoromethyl group at the 2-position, nucleophilic substitution with pyrrolidine or its derivatives can install the pyrrolidin-2-yl substituent.

- Reductive amination or condensation methods: Using 5-pyridinyl aldehydes or amines with pyrrolidine derivatives under reductive conditions to form the C-N bond.

Representative Synthetic Procedure (Adapted from General Methods)

A typical preparation of 5-pyrrolidin-2-yl-2-(trifluoromethyl)pyridine might proceed as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Starting from 2-bromo-5-(trifluoromethyl)pyridine | The bromine at 5-position serves as a leaving group for nucleophilic substitution. |

| 2 | Pyrrolidine (1.2 eq), base (e.g., potassium carbonate), solvent (e.g., toluene or DMF), 80-110 °C, 12 h | Nucleophilic aromatic substitution of bromine by pyrrolidine to yield 5-pyrrolidin-2-yl-2-(trifluoromethyl)pyridine. |

| 3 | Purification by silica gel chromatography or preparative HPLC | Isolation of the pure product. |

This method aligns with palladium-catalyzed amination or nucleophilic substitution protocols reported for related pyridine derivatives.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogen exchange fluorination | 2-chloro-5-(chloromethyl)pyridine | Chlorination agents, fluorination catalyst, vapor-phase reactor | 320-450 °C, fluidized bed reactor | Industrial scale, high yield of trifluoromethylpyridines | Requires specialized equipment, high temperature |

| Direct trifluoromethylation | 2-bromo- or 2-iodopyridines | Trifluoromethyl copper or equivalents | Mild to moderate temp, Pd catalysis | Versatile, applicable to various pyridines | Sensitive reagents, expensive catalysts |

| Nucleophilic substitution for pyrrolidinyl group | 5-halopyridine trifluoromethyl derivatives | Pyrrolidine, base | 80-110 °C, 12 h | Straightforward, good yields | Requires halogenated intermediate |

Research Findings and Notes

- The vapor-phase fluorination method is well-established for industrial production of trifluoromethylpyridines, including derivatives with substitution patterns similar to the target compound.

- Palladium-catalyzed amination or nucleophilic substitution of halopyridines is a common laboratory-scale method to introduce amine substituents such as pyrrolidin-2-yl groups.

- The choice of method depends on scale, availability of starting materials, and desired purity.

- Purification typically involves silica gel chromatography or preparative HPLC to isolate the desired compound in high purity.

The preparation of 5-Pyrrolidin-2-yl-2-(trifluoromethyl)pyridine involves two key synthetic challenges: installation of the trifluoromethyl group at the 2-position of the pyridine ring and introduction of the pyrrolidin-2-yl substituent at the 5-position. Industrially, trifluoromethyl groups are most commonly introduced via halogen exchange fluorination of chlorinated pyridine intermediates or via direct trifluoromethylation using trifluoromethyl metal reagents. The pyrrolidinyl substituent is typically introduced by nucleophilic aromatic substitution of a halogenated trifluoromethylpyridine intermediate with pyrrolidine. These methods are supported by extensive literature and provide reliable routes to the target compound.

Chemical Reactions Analysis

5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying biological interactions and potential drug development.

Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Pharmacological Inhibitors: CYP51-Targeting Pyridine Derivatives

- UDO and UDD Compounds (): These pyridine derivatives, such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD), share the trifluoromethylpyridine core but differ in substituents. UDO/UDD feature piperazine and chlorophenyl groups, enabling potent inhibition of the CYP51 enzyme in Trypanosoma cruzi, comparable to the antifungal drug posaconazole .

Agrochemical Derivatives: Trifluoromethylpyridines with 1,3,4-Oxadiazole Moieties

- 2-(Trifluoromethylpyridin-2-yl)-1,3,4-oxadiazole Derivatives (): These compounds, designed for insecticidal activity, incorporate a 1,3,4-oxadiazole ring linked to the pyridine core. Quantitative structure-activity relationship (QSAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) enhance bioactivity against pests like Plutella xylostella .

Solubility-Tuned Pyridine Linkers

- Pyridine-Based HDAC Inhibitors (): Pyridine linkers with 1,4-phenyl or oxadiazole groups were synthesized to improve aqueous solubility while maintaining affinity for histone deacetylases (HDACs). For example, 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid derivatives demonstrated enhanced solubility and selectivity for HDAC4/5 .

Structural and Functional Analysis Table

Biological Activity

5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine moiety, which collectively enhance its interaction with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C${10}$H${10}$F$_{3}$N

- Molecular Weight : Approximately 216.20 g/mol

The trifluoromethyl group significantly increases the compound's lipophilicity and stability, making it an attractive candidate for drug development. The presence of the pyrrolidine ring may also contribute to its biological activity by influencing binding interactions with target proteins.

Biological Activities

Research indicates that 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine exhibits a range of biological activities:

- Antiviral Properties : Some derivatives of similar pyridine compounds have shown antiviral activity, suggesting that 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine may also possess similar properties.

- Antimicrobial Activity : Compounds with related structures have demonstrated significant antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria .

- Interaction with Biological Targets : The compound is under investigation for its interactions with various enzymes and receptors, which could elucidate its mechanism of action and therapeutic potential.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of pyridine derivatives, including those similar to 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics, indicating a promising avenue for the development of new antibacterial agents .

The precise mechanism by which 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine exerts its biological effects is still under exploration. However, computational studies have suggested that the trifluoromethyl group enhances binding affinity to biological targets by stabilizing interactions through hydrophobic effects and potentially forming hydrogen bonds with active site residues.

Q & A

Q. What are the preferred synthetic routes for 5-pyrrolidin-2-yl-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

- Step 1: Condensation of trifluoromethyl-substituted pyridine precursors with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Step 2: Purification via column chromatography or recrystallization to isolate the product .

Critical Parameters:

Q. Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes substitution |

| Base | K₂CO₃ | Prevents CF₃ cleavage |

| Solvent | Anhydrous DMF | 85–90% yield |

Q. How is structural characterization of this compound performed, and what are common analytical pitfalls?

Methodological Answer:

- X-ray Crystallography: SHELX software (e.g., SHELXL) is used for refining crystal structures. Ensure high-quality crystals by slow evaporation from ethanol/water mixtures .

- NMR Analysis:

- ¹⁹F NMR: Detects trifluoromethyl group integrity (δ ≈ -60 to -65 ppm). Shifts >5 ppm indicate impurities or degradation.

- ¹H NMR: Pyrrolidine protons appear as multiplets (δ 1.5–2.5 ppm); splitting patterns confirm stereochemistry .

Pitfalls:

- Crystallization Issues: Poorly formed crystals may result in ambiguous SHELX refinement. Use anti-solvent diffusion for better results.

- Solvent Residuals: DMF or DMSO peaks in ¹H NMR can mask critical signals. Dry samples under high vacuum .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 5-pyrrolidin-2-yl-2-(trifluoromethyl)pyridine derivatives?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs). The trifluoromethyl group enhances binding via hydrophobic interactions .

- QSAR Models: Correlate substituent electronic effects (Hammett σ values) with activity. For example:

- Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce solubility.

Q. Table 2: SAR of Pyridine Derivatives

| Substituent | LogP | IC₅₀ (nM) | Target |

|---|---|---|---|

| CF₃ at C2 | 2.1 | 120 | Kinase A |

| Br at C5 | 2.8 | 85 | Kinase B |

| OCH₃ at C4 | 1.5 | 250 | GPCR |

Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

Methodological Answer: Contradictions often arise from:

- Assay Conditions: Differences in buffer pH, ion concentration, or temperature. Standardize protocols using guidelines like NIH/NCATS Assay Guidance Manual.

- Compound Purity: HPLC-MS analysis (≥95% purity) is critical. Impurities like hydrolyzed byproducts (e.g., 5-pyrrolidin-2-yl-pyridine) can skew results .

Case Study:

Q. What strategies mitigate challenges in regioselective functionalization of the pyridine ring?

Methodological Answer:

- Directing Groups: Install temporary groups (e.g., -Bpin) at C3 to direct electrophilic substitution at C4 or C5. Remove via Suzuki coupling post-functionalization .

- Protection/Deprotection: Use TMS-ethynyl groups to block reactive sites during trifluoromethylation .

Example Protocol:

Protect C3 with TMS-ethynyl via Sonogashira coupling.

Perform CF₃ substitution at C2 using Togni’s reagent.

Deprotect TMS with K₂CO₃/MeOH.

Yield: 72% (vs. 45% without protection) .

Q. How does the stereochemistry of the pyrrolidine ring influence pharmacological properties?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to isolate enantiomers.

- Activity Differences: (R)-enantiomers often show higher affinity for CNS targets due to complementary receptor topology, while (S)-enantiomers may exhibit off-target effects .

Q. Table 3: Enantiomer-Specific Bioactivity

| Enantiomer | Target | EC₅₀ (nM) | Selectivity Ratio (R/S) |

|---|---|---|---|

| (R) | Dopamine D2 | 15 | 12:1 |

| (S) | Serotonin 5-HT₃ | 90 | 1:8 |

Source: In vitro binding assays from .

Q. Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.